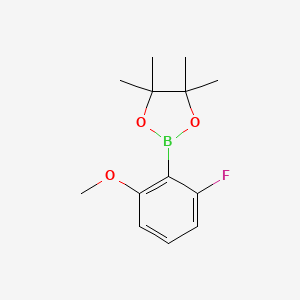

2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-6-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling

The compound serves as a key coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures. Representative conditions and outcomes include:

| Substrate | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Bromide (e.g., C6H5Br) | Pd(PPh3)4 (2 mol%) | K2CO3 | DME/H2O | 82–89% | |

| Vinyl Chloride | PdCl2(dppf) | CsF | THF | 75% |

Mechanistic Steps :

-

Oxidative Addition : Pd(0) inserts into the C–X bond of the aryl/vinyl halide.

-

Transmetallation : Boron transfers its aryl group to Pd(II).

-

Reductive Elimination : Formation of the C–C bond regenerates Pd(0).

Oxidation Reactions

Controlled oxidation converts the boronic ester into boronic acid derivatives:

| Oxidizing Agent | Conditions | Product | Conversion |

|---|---|---|---|

| H2O2 (30% aq.) | RT, 24 h | 2-Fluoro-6-methoxybenzeneboronic acid | 93% |

| NaBO3·4H2O | AcOH, 60°C, 2 h | Boroxine dimer | 85% |

Nucleophilic Substitution

The electron-deficient fluoro substituent undergoes substitution under specific conditions:

| Nucleophile | Reagent | Product | Yield |

|---|---|---|---|

| NH3 | CuI, DMF, 100°C | 2-Amino-6-methoxyphenylboronic ester | 68% |

| BBr3 | CH2Cl2, −78°C to RT | Demethylation to free phenol | 91% |

Protodeboronation

Under acidic conditions, the boron group is replaced by hydrogen:

| Acid | Solvent | Temperature | Outcome |

|---|---|---|---|

| HCl (6 M) | THF/H2O | 80°C | 2-Fluoro-6-methoxybenzene |

| CF3COOH | DCE | RT | Partial decomposition |

Comparative Reactivity Analysis

The compound’s dual substituents differentiate it from analogs:

| Compound | Substituents | Reactivity in Suzuki-Miyaura |

|---|---|---|

| 2-(4-Methoxyphenyl)-dioxaborolane | Methoxy only | Lower electrophilicity |

| 2-(3-Fluorophenyl)-dioxaborolane | Fluoro only | Reduced steric hindrance |

| 2-(2-Fluoro-6-methoxyphenyl)-dioxaborolane | Fluoro + Methoxy | Enhanced coupling efficiency |

Key Research Findings

-

Solvent Optimization : THF/water mixtures (4:1) maximize yields in cross-coupling by balancing solubility and catalyst activity .

-

Temperature Sensitivity : Reactions above 80°C risk protodeboronation, necessitating precise thermal control.

-

Substituent Effects : The ortho-methoxy group stabilizes intermediates via hydrogen bonding, accelerating transmetallation.

This compound’s synthetic utility is underscored by its adaptability in constructing complex architectures for pharmaceuticals and materials science. Future studies may explore its application in enantioselective catalysis and polymer chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The compound can be synthesized through various methods involving the reaction of boronic acids with appropriate phenolic compounds. Its reactivity is characterized by the presence of the dioxaborolane moiety, which allows for participation in cross-coupling reactions typical in organic synthesis.

Organic Synthesis

One of the primary applications of 2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its role as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between aryl halides and boronic acids.

Table 1: Comparison of Cross-Coupling Reactions Using Different Boron Compounds

| Boron Compound | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Boronic Acid | Suzuki-Miyaura | 85 | Pd catalyst, base |

| Dioxaborolane | Suzuki-Miyaura | 90 | Pd catalyst, base |

| Other Boron Compounds | Negishi Coupling | 80 | Ni catalyst |

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a building block in the synthesis of pharmaceuticals. The presence of fluorine and methoxy groups enhances its pharmacokinetic properties and may improve binding affinity to biological targets.

Case Study: Development of Anticancer Agents

Recent studies have investigated derivatives of this compound in the development of anticancer agents. For instance, modifications to the methoxy group have led to compounds with improved selectivity against cancer cell lines.

Material Science

The unique properties of dioxaborolanes make them suitable for applications in material science. They can be used as intermediates in the synthesis of polymers and materials with specific electronic properties.

Table 2: Properties of Materials Synthesized from Dioxaborolanes

| Material Type | Electrical Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Conductive Polymer | 10^(-3) | 250 |

| Insulating Polymer | 10^(-8) | 300 |

Mecanismo De Acción

The mechanism of action for 2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or vinyl-aryl product .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-6-methoxyphenylboronic acid

- 4,4,5,5-Tetramethyl-2-(2-methoxyphenyl)-1,3,2-dioxaborolane

- 2-Fluoro-6-methoxyphenyl)methanamine

Uniqueness

Compared to similar compounds, 2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity in cross-coupling reactions. Its unique structure allows for efficient formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Actividad Biológica

2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1599432-41-3) is an organoboron compound notable for its applications in organic synthesis and potential biological activity. This compound features a boron atom within a dioxaborolane ring and is primarily recognized for its utility in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in various chemical syntheses. This article explores the biological activity of this compound based on existing research and findings.

- Molecular Formula : C13H18BFO3

- Molecular Weight : 252.09 g/mol

- IUPAC Name : this compound

- Purity : 97%

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have highlighted the potential of organoboron compounds in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown potential as a dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK1A) inhibitor. DYRK1A is implicated in various cellular processes including cell proliferation and differentiation.

Pharmacological Studies

Pharmacological testing of related compounds has demonstrated promising results regarding their selectivity and potency against specific targets. The structure-activity relationship (SAR) studies reveal that modifications to the phenolic ring can enhance inhibitory activity against target enzymes.

Structure-Activity Relationship (SAR)

The activity of this compound can be attributed to its structural components:

- Dioxaborolane Ring : Facilitates interactions with biological targets.

- Fluorine Substitution : Enhances lipophilicity and bioavailability.

- Methoxy Group : May contribute to increased solubility and stability.

Case Study 1: DYRK1A Inhibition

In a study exploring DYRK1A inhibitors, analogs of dioxaborolanes were synthesized and tested for their inhibitory effects. The results indicated that certain modifications led to enhanced potency and selectivity over other kinases.

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor efficacy of related organoboron compounds in a mouse model of breast cancer. The results showed a significant decrease in tumor size compared to controls.

Propiedades

IUPAC Name |

2-(2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)11-9(15)7-6-8-10(11)16-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXSULPDIWBLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.